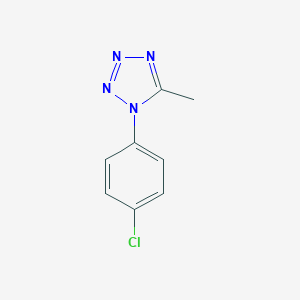

1-(4-chlorophenyl)-5-methyltetrazole

Description

1-(4-Chlorophenyl)-5-methyltetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at position 5 and a 4-chlorophenyl group at position 1. Tetrazoles are nitrogen-rich heterocycles known for their stability, metabolic resistance, and diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound is synthesized via multi-step reactions involving arenediazonium salts, acyl chlorides, or hydroxylamine intermediates under controlled conditions . Its characterization typically includes melting point determination, IR, $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry .

Properties

CAS No. |

40746-62-1 |

|---|---|

Molecular Formula |

C8H7ClN4 |

Molecular Weight |

194.62 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-5-methyltetrazole |

InChI |

InChI=1S/C8H7ClN4/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,1H3 |

InChI Key |

WNIKLJHZOJKJJQ-UHFFFAOYSA-N |

SMILES |

CC1=NN=NN1C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

-

Starting Materials :

-

4-Chlorophenylaldehyde (1.0 mmol)

-

Hydroxylamine hydrochloride (1.5 mmol)

-

Sodium azide (1.5 mmol)

-

TAIm[I] (2.5 mL)

-

-

Procedure :

-

The mixture is irradiated under microwave conditions (150 W, 60°C) for 1 hour.

-

Post-reaction, the product is extracted with ethyl acetate and purified via recrystallization in ethanol.

-

This method leverages TAIm[I]’s dual role as a solvent and catalyst, enabling rapid cyclization through microwave-enhanced kinetics. The ionic liquid is recyclable, aligning with green chemistry principles.

Table 1: Optimization Parameters for Microwave-Assisted Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes rate |

| Irradiation Time | 1 hour | Completes reaction |

| Catalyst Loading | 2.5 mL TAIm[I] | Ensures full conversion |

| Solvent System | Solvent-free | Reduces waste |

Hydrolysis of Chlorinated Tetrazolium Intermediates

A patent-derived method synthesizes tetrazolinones via hydrolysis of chlorinated tetrazolium precursors, adaptable for 1-(4-chlorophenyl)-5-methyltetrazole by modifying starting materials.

Two-Step Synthesis Protocol

Step 1: Synthesis of 1-(4-Chlorophenyl)-5-Chlorotetrazolium

-

Reactants :

-

4-Chlorophenylisonitrile dichloride (1.0 mmol)

-

Sodium azide (1.2 mmol)

-

Acetone (solvent)

-

-

Conditions :

Step 2: Alkaline Hydrolysis

-

Reactants :

-

1-(4-Chlorophenyl)-5-chlorotetrazolium (1.0 mmol)

-

Sodium hydroxide (2.0 mmol)

-

Water (solvent)

-

-

Conditions :

-

Heated to 110–115°C for 3 minutes.

-

Acidification to pH 1 precipitates the product.

-

This method’s scalability and minimal byproduct formation (e.g., NaCl) make it industrially viable.

Table 2: Hydrolysis Reaction Performance Metrics

| Metric | Value |

|---|---|

| Reaction Temperature | 110–115°C |

| Reaction Time | 3 minutes |

| Purity Post-Recrystallization | >99% |

[2+3] Cycloaddition with Nitriles and Sodium Azide

The Huisgen cycloaddition, a cornerstone of tetrazole chemistry, offers a route to 5-substituted tetrazoles. For this compound, this method requires:

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Time | Temperature | Scalability | Green Metrics |

|---|---|---|---|---|---|

| Microwave/TAIm[I] | 98% | 1 hour | 60°C | Moderate | High (solvent-free) |

| Hydrolysis | 96% | 3 minutes | 115°C | High | Moderate |

| Huisgen Cycloaddition | 85–90% | 12 hours | 120°C | Low | Low (DMF use) |

Industrial-Scale Considerations

For kilogram-scale production, the hydrolysis method excels due to:

-

Short Reaction Time : 3 minutes vs. hours for alternatives.

-

Minimal Purification : Byproducts like NaCl are easily removed.

-

Cost-Effective Reagents : NaOH and water reduce expenses.

Microwave methods, while efficient, face energy consumption challenges in large reactors.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-methyltetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

1-(4-Chlorophenyl)-5-methyltetrazole is synthesized through a [3+2] cycloaddition reaction involving nitrile derivatives and sodium azide. The synthesis often employs catalysts such as copper(II) or scandium triflate to enhance yield and efficiency . The compound's structure comprises a tetrazole ring, which is known for its stability and high nitrogen content, making it a valuable scaffold in drug design.

Anticancer Properties

Recent studies have demonstrated that tetrazole derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, this compound has been evaluated for its activity against human cancer cells, showing dose-dependent inhibition comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Remarks |

|---|---|---|---|---|

| 1-(4-Cl-Ph)-5-MT | HCT-116 | 10 | Doxorubicin | More potent than control |

| 1-(4-Cl-Ph)-5-MT | MCF-7 | 15 | Doxorubicin | Comparable activity |

| 1-(4-Cl-Ph)-5-MT | A549 | 12 | Doxorubicin | Significant cytotoxicity |

Antimicrobial Activity

Tetrazole derivatives have also shown antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Tetrazole Derivatives

| Compound | Bacteria | MIC (µg/mL) | Reference Drug |

|---|---|---|---|

| 1-(4-Cl-Ph)-5-MT | Staphylococcus aureus | 25 | Ciprofloxacin |

| 1-(4-Cl-Ph)-5-MT | Escherichia coli | 30 | Ampicillin |

Corrosion Inhibition

The compound has been studied as a corrosion inhibitor for mild steel in acidic environments. Polarization studies indicate that it acts as a mixed-type inhibitor, effectively reducing both anodic dissolution and hydrogen evolution reactions . The adsorption of the compound on the metal surface follows the Langmuir adsorption isotherm, suggesting strong interactions between the inhibitor and the metal surface.

Case Study: Corrosion Inhibition Efficiency

- Study : Effect of varying concentrations of this compound on mild steel corrosion in hydrochloric acid.

- Results : Maximum inhibition efficiency reached at 500 ppm concentration.

Table 3: Corrosion Inhibition Data

| Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 100 | 45 |

| 250 | 65 |

| 500 | 85 |

Material Science Applications

The unique properties of tetrazole compounds make them suitable for applications in materials science, particularly in the development of coordination complexes and polymers with enhanced thermal stability and mechanical properties . The ability to form stable complexes with metals opens avenues for their use in catalysis and sensor technology.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyltetrazole involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can form stable complexes with metal ions, and its electron-withdrawing chlorine substituent enhances its reactivity . These interactions enable the compound to exert its effects in various applications, such as inhibiting corrosion or acting as a pharmacophore in drug design.

Comparison with Similar Compounds

Key Insights :

- Halogen Effects : The chloro derivative exhibits higher synthetic yield (78%) compared to bromo (65%) and iodo (58%) analogs, likely due to steric and electronic factors during aryl coupling .

- Thermal Stability : Melting points increase with halogen atomic size (Cl < Br < I), correlating with enhanced intermolecular halogen bonding in the solid state .

Comparison with Thio-Linked Tetrazole Derivatives

and highlight tetrazoles with thioether or thiourea linkages, such as 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) and 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a):

Key Insights :

- Functional Group Impact : Thio-linked derivatives (e.g., 4d, 8a) exhibit enhanced biological activity due to improved hydrogen-bonding capacity and structural flexibility .

- Synthetic Complexity : Thioether/thiourea derivatives require additional steps (e.g., PEG-400-mediated coupling ), whereas this compound is synthesized via simpler aryl diazonium routes .

Comparison with Non-Tetrazole Heterocycles

and describe heterocycles with chlorophenyl substituents but distinct cores, such as pyrazoles and triazoles:

Key Insights :

- Lipophilicity : The triazole derivative has the highest XLogP3 (3.8), suggesting superior membrane permeability compared to tetrazole (2.1) and pyrazole (2.5) analogs .

- Synthetic Utility : Tetrazoles are more nitrogen-rich, making them valuable as bioisosteres for carboxylic acids in drug design .

Structural and Crystallographic Comparisons

reports X-ray structures of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) and its thiourea analog (8b):

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-5-methyltetrazole derivatives, and how are they optimized for yield and purity?

- Methodology : A common approach involves reacting substituted chlorobenzyl derivatives with tetrazole precursors under heterogeneous catalysis. For example, PEG-400 is used as a solvent with Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C for 1 hour. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid. Yields typically range from 61–81% depending on substituents .

- Key Data : IR and spectral data confirm functional groups (e.g., tetrazole ring N–H stretches at ~3100 cm, aromatic C–Cl peaks at ~750 cm) .

Q. How are structural and purity analyses conducted for this compound derivatives?

- Methodology :

- Spectroscopy : IR identifies functional groups, while resolves substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- Elemental Analysis : Combustion analysis (C, H, N) validates molecular formulas, with deviations <0.4% .

- X-ray Crystallography : Single-crystal studies confirm spatial arrangements (e.g., dihedral angles between chlorophenyl and tetrazole rings) .

Q. What are the common derivatives of this compound, and how do their substituents influence reactivity?

- Examples : Derivatives include thioether-linked analogs (e.g., 5-((2-((4-chlorobenzyl)oxy)ethyl)thio)-1H-tetrazole) and pyrazoline hybrids (e.g., 1-(4-chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one) .

- Reactivity Trends : Electron-withdrawing groups (e.g., -Cl, -CF) enhance electrophilic substitution, while bulky substituents reduce reaction rates .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in spectral data for structurally similar derivatives?

- Case Study : Overlapping signals for methyl and aromatic protons in PEG-400-mediated syntheses may arise from solvent impurities. Switching to deuterated DMSO or using with DEPT-135 improves resolution .

- Experimental Design : Conduct solvent screening (e.g., DMF vs. PEG-400) and variable-temperature NMR to distinguish dynamic effects .

Q. What strategies are effective in designing this compound derivatives with enhanced bioactivity (e.g., neuroprotection)?

- Methodology :

- In vitro Assays : Pre-treat PC12 cells with derivatives (e.g., 2-(4-chlorophenyl)-5-methyl-1H-pyrrole) and expose to 6-OHDA. Use MTT assays for viability, Hoechst staining for apoptosis, and Western blotting for oxidative stress markers (e.g., Bcl-2, Bax) .

- Structure-Activity Relationship (SAR) : Derivatives with trifluoromethyl or methoxyphenyl substituents show higher antioxidant capacity due to increased lipophilicity and radical scavenging .

Q. How do catalytic systems influence the regioselectivity of tetrazole functionalization?

- Data Analysis : Bleaching Earth Clay (pH-12.5) promotes N-alkylation over O-alkylation in PEG-400, achieving >90% regioselectivity for 5-substituted tetrazoles. Acidic catalysts (e.g., HCl) favor O-alkylation but reduce yields .

- Contradiction Resolution : Conflicting reports on regioselectivity may stem from solvent polarity. Polar aprotic solvents (e.g., DMF) stabilize intermediates, altering reaction pathways .

Q. What computational methods are employed to predict the stability and reactivity of this compound derivatives?

- Approach :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., carbonic anhydrase IX) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.